molecular formula C19H19N5O2 B2816882 (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)methanone CAS No. 1219844-85-5

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2816882
CAS RN: 1219844-85-5
M. Wt: 349.394
InChI Key: HLAIRHQIUNQCDN-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research on compounds structurally related to "(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)methanone" has provided insights into their metabolism and disposition within the human body. For instance, studies on the metabolism and disposition of specific drug candidates have revealed the primary metabolic pathways and excretion mechanisms, highlighting the importance of understanding pharmacokinetics for drug development. These findings are crucial for predicting drug interactions, side effects, and optimal dosing schedules to enhance therapeutic efficacy while minimizing toxicity (Renzulli et al., 2011), (Christopher et al., 2010).

Pharmacological Applications

The pharmacological applications of related compounds have been explored in various contexts, such as their use as receptor antagonists or inhibitors for therapeutic purposes. Studies have investigated the effects of novel compounds on specific receptors, elucidating their potential as therapeutic agents for treating diseases like cancer, neurological disorders, and cardiovascular conditions (Liu et al., 2017), (Gravius et al., 2005).

New Psychoactive Substances

The emergence of new psychoactive substances (NPS) has posed significant challenges for drug regulation and public health. Research into the prevalence, metabolism, and toxicological profiles of NPS is critical for informing legal and health responses. Studies have documented cases of intoxication and fatal outcomes associated with the use of NPS, underscoring the importance of forensic toxicology in identifying and understanding the risks associated with these substances (Sykutera et al., 2015), (Shimizu et al., 2007).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14-21-18(22-26-14)16-7-8-17(20-13-16)23-9-11-24(12-10-23)19(25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIRHQIUNQCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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